molecular formula C24H27N3O4S2 B2873198 N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide CAS No. 904577-81-7

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Cat. No.: B2873198
CAS No.: 904577-81-7
M. Wt: 485.62
InChI Key: OKNUSPUGVXJDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic organic compound featuring a dihydropyrimidinone core modified with a thioether-linked butanamide chain and a 4-isopropylphenyl substituent. The pyrimidinone ring is further substituted with a tosyl (p-toluenesulfonyl) group at position 5, which enhances electron-withdrawing properties and may influence metabolic stability. This compound belongs to a class of thioether-linked pyrimidinone derivatives, which have been explored for diverse pharmacological activities, including anticonvulsant and anticancer effects, as seen in structurally related analogs .

Properties

CAS No.

904577-81-7

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.62

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-8-17(9-11-18)15(2)3)32-24-25-14-21(23(29)27-24)33(30,31)19-12-6-16(4)7-13-19/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

OKNUSPUGVXJDAA-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound features a thioether linkage and a pyrimidine derivative, which are crucial for its biological activity.

1. Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized series of pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimal inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL for these strains .

Bacterial StrainMIC (µg/mL)
Salmonella typhi20
Bacillus subtilis15
Escherichia coli30
Staphylococcus aureus40

2. Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For example, derivatives containing the pyrimidine moiety have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results indicate that it exhibits strong inhibitory effects on these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

Case Studies

A notable study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of pyrimidine and evaluated their biological activities through various assays. The study highlighted the significant antibacterial and enzyme inhibitory properties of the synthesized compounds, establishing a correlation between structural features and biological efficacy .

In another investigation focused on the anticancer potential of similar compounds, it was found that modifications in the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further structural optimization could lead to more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares a common pyrimidinone-thioether scaffold with several analogs, but key structural differences dictate its physicochemical and biological properties:

Compound Core Structure Substituents Pharmacological Activity
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide 1,6-dihydropyrimidin-2-yl thioether Tosyl (position 5), butanamide chain, 4-isopropylphenyl Not explicitly reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 1,6-dihydropyrimidin-2-yl thioether Methyl (position 4), acetamide chain, 4-bromophenyl Anticonvulsant (ED₅₀ = 5.4 mg/kg)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 1,6-dihydropyrimidin-2-yl thioether Methyl (position 4), acetamide chain, 4-chlorophenyl Anticonvulsant (ED₅₀ = 5.4 mg/kg)
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide 1,6-dihydropyrimidin-2-yl thioether Amino (position 4), acetamide chain, 4-phenylthiazol-2-yl Not reported

Key Structural Insights

Substituent Effects on Activity Electron-Withdrawing Groups (EWGs): The 4-bromo and 4-chloro substituents in the lead compounds from enhance anticonvulsant activity by increasing lipophilicity and membrane permeability. In contrast, the 4-isopropylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may reduce binding affinity unless compensated by other features. Tosyl Group: The tosyl group at position 5 in the target compound could improve metabolic stability compared to methyl or amino substituents in analogs , as sulfonyl groups are less prone to oxidative degradation.

Chain Length and Flexibility

  • The butanamide chain in the target compound provides greater conformational flexibility than the shorter acetamide chains in . This may influence interactions with target proteins, such as voltage-gated ion channels implicated in anticonvulsant activity.

Pharmacological and Toxicological Profiles

  • The absence of EWGs in the target compound suggests lower efficacy unless the tosyl group or butanamide chain confers novel interactions.
  • Toxicity: Acute toxicity (LD₅₀) for lead analogs ranged from 22.8–25.6 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.